Cas no 2229033-05-8 (4-amino-1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclohexane-1-carboxylic acid)

4-Amino-1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclohexane-1-carboxylic acid is a specialized intermediate in organic synthesis, featuring both a protected amine (Boc group) and a carboxylic acid functionality. Its oxolane (tetrahydrofuran) ring and cyclohexane backbone contribute to structural rigidity, making it valuable for designing peptidomimetics or constrained analogs in medicinal chemistry. The Boc group ensures selective deprotection under mild acidic conditions, while the free carboxylic acid allows further derivatization. This compound is particularly useful in peptide modifications and drug discovery, offering controlled reactivity and stability. Its stereochemistry and functional group compatibility make it a versatile building block for complex molecular architectures.
4-amino-1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclohexane-1-carboxylic acid structure
2229033-05-8 structure
Product Name:4-amino-1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclohexane-1-carboxylic acid
CAS No:2229033-05-8
MF:C16H28N2O5
MW:328.403924942017
CID:6449594
PubChem ID:165703689
Update Time:2025-06-10

4-amino-1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-amino-1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclohexane-1-carboxylic acid
    • EN300-1899312
    • 2229033-05-8
    • 4-amino-1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)cyclohexane-1-carboxylic acid
    • Inchi: 1S/C16H28N2O5/c1-14(2,3)23-13(21)18-16(8-9-22-10-16)15(12(19)20)6-4-11(17)5-7-15/h11H,4-10,17H2,1-3H3,(H,18,21)(H,19,20)
    • InChI Key: YEGWTOXHQJSDMX-UHFFFAOYSA-N
    • SMILES: O1CCC(C1)(C1(C(=O)O)CCC(CC1)N)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 328.19982200g/mol
  • Monoisotopic Mass: 328.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 111Ų

4-amino-1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclohexane-1-carboxylic acid Pricemore >>

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Additional information on 4-amino-1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclohexane-1-carboxylic acid

4-Amino-1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclohexane-1-carboxylic Acid: A Comprehensive Overview

4-Amino-1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclohexane-1-carboxylic acid is a complex organic compound with the CAS number 2229033-05-8. This compound belongs to the class of amino acids and is characterized by its unique structure, which includes a cyclohexane ring, an amino group, and a tert-butoxy carbonyl (BOC) protecting group. The molecule's structure makes it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.

The cyclohexane ring in this compound serves as a rigid framework, providing stability to the molecule. The amino group attached to the cyclohexane ring is a key functional group that can participate in various biochemical reactions. The tert-butoxy carbonyl (BOC) group is a common protecting group used in organic synthesis to prevent unwanted reactions of the amino group during the synthesis process. This compound's structure allows for easy modification and functionalization, making it a versatile building block in organic chemistry.

Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to act as a precursor for peptide synthesis, where the BOC group can be selectively removed under specific conditions to reveal the free amine. This property makes it an ideal candidate for use in solid-phase peptide synthesis (SPPS), a widely used technique in the pharmaceutical industry for synthesizing peptides and proteins.

In addition to its role in peptide synthesis, this compound has shown promise in other areas. For instance, its cyclohexane ring can be modified to incorporate various substituents, enabling the creation of bioactive molecules with diverse pharmacological properties. Recent advancements in click chemistry have further expanded its applications, allowing for the rapid and efficient construction of complex molecular architectures.

The synthesis of 4-amino-1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclohexane-1-carboxylic acid involves a series of well-established organic reactions. The process typically begins with the preparation of the cyclohexane carboxylic acid derivative, followed by the introduction of the amino and BOC groups through amide bond formation. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic hydrogenation, has significantly improved the efficiency and yield of this process.

From an environmental perspective, this compound's production and application are subject to stringent regulations due to its potential impact on ecosystems. Researchers are actively exploring greener synthetic routes that minimize waste and reduce the use of hazardous reagents. For example, enzymatic catalysis and biocatalysis are being investigated as sustainable alternatives to traditional chemical methods.

In conclusion, 4-amino-1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclohexane-1-carboxylic acid (CAS No: 2229033-05-8) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structure, coupled with advancements in synthetic chemistry and drug discovery, positions it as a valuable tool for researchers and industry professionals alike.

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